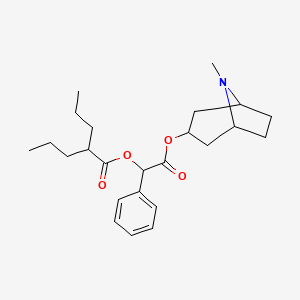

Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

B5167 is a biochemical.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Antinociceptive Activity : A study by Romanelli et al. (1993) synthesized a series of aryl tropanyl esters and amides, including compounds related to Benzeneacetic acid, and evaluated their antinociceptive activity. They discovered powerful pain threshold increase in certain compounds, indicating potential therapeutic applications for pain management Romanelli et al., 1993.

Chemical Synthesis and Reactivity

Stereoselective Synthesis : Gerber and Vogel (2001) explored the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane compounds, which are structurally related to Benzeneacetic acid. Their research contributes to the understanding of complex chemical synthesis processes Gerber & Vogel, 2001.

Novel Conformationally Constrained Dipeptide Isosteres : Guarna et al. (1999) synthesized 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from natural and unnatural amino acids, offering a new class of conformationally constrained dipeptide isosteres Guarna et al., 1999.

Synthesis of Specific Isomers : Hoshino et al. (1997) detailed the synthesis of specific isomers of Benzeneacetic acid, highlighting its application in pharmacokinetic profiling and receptor interaction studies Hoshino et al., 1997.

Skeletal Rearrangement Studies : Kobayashi et al. (1992) investigated the skeletal rearrangement of derivatives of Benzeneacetic acid under acidic conditions, contributing to the understanding of its structural dynamics and potential reactivity in chemical synthesis Kobayashi et al., 1992.

Pharmaceutical Applications

Pentacyclic Core Synthesis : Burns et al. (2013) explored the synthesis of a pentacyclic core structurally similar to Benzeneacetic acid. Their research provides insights into the synthesis of complex organic structures, potentially useful in pharmaceutical applications Burns et al., 2013.

Structural and Pharmacological Study of Esters : Izquierdo et al. (1991) synthesized and studied esters derived from compounds structurally related to Benzeneacetic acid. This research adds to the understanding of its pharmacological potential Izquierdo et al., 1991.

Antibacterial Activity of Derivatives : Tsubouchi et al. (1994) synthesized derivatives of Benzeneacetic acid and tested their antibacterial activities. This study contributes to the exploration of its potential as an antibacterial agent Tsubouchi et al., 1994.

Synthesis of Conformationally Rigid Analogue : Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of Benzeneacetic acid, providing insights into the creation of structurally constrained chemical compounds Kubyshkin et al., 2009.

Receptor Ligand Studies : McPherson et al. (1995) researched the stereoisomers of a compound structurally similar to Benzeneacetic acid, highlighting its role as a ligand for muscarinic receptors McPherson et al., 1995.

Eigenschaften

CAS-Nummer |

29135-16-8 |

|---|---|

Produktname |

Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)- |

Molekularformel |

C24H35NO4 |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

[2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-2-oxo-1-phenylethyl] 2-propylpentanoate |

InChI |

InChI=1S/C24H35NO4/c1-4-9-18(10-5-2)23(26)29-22(17-11-7-6-8-12-17)24(27)28-21-15-19-13-14-20(16-21)25(19)3/h6-8,11-12,18-22H,4-5,9-10,13-16H2,1-3H3 |

InChI-Schlüssel |

YTMJGZOPPXTXGG-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)OC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |

Kanonische SMILES |

CCCC(CCC)C(=O)OC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

B5167; B-5167; B 5167 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

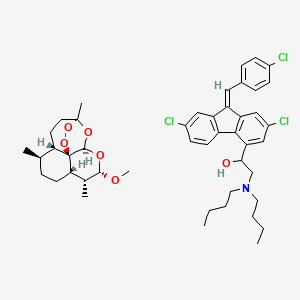

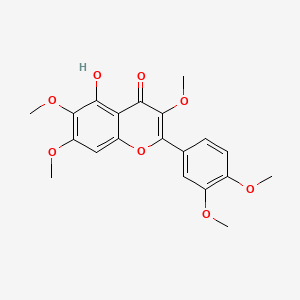

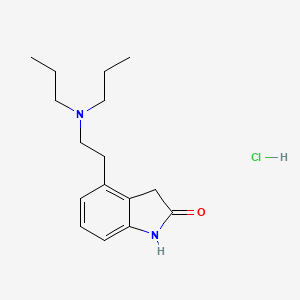

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.